molecular formula C8H11NO4 B13997249 Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate CAS No. 139297-52-2

Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate

Cat. No.: B13997249
CAS No.: 139297-52-2
M. Wt: 185.18 g/mol
InChI Key: ATMMOZBGRLZRFT-UHFFFAOYSA-N
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Description

Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized isoxazole derivatives.

Mechanism of Action

The mechanism of action of Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The isoxazole ring can act as a pharmacophore, binding to biological targets such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. For example, some isoxazole derivatives act as inhibitors of enzymes like cyclooxygenase (COX) or as agonists/antagonists of neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(methoxymethyl)isoxazole-3-carboxylate is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and ability to interact with specific biological targets, making it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

ethyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO4/c1-3-12-8(10)7-4-6(5-11-2)13-9-7/h4H,3,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMMOZBGRLZRFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)COC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001190167
Record name 3-Isoxazolecarboxylic acid, 5-(methoxymethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139297-52-2
Record name 3-Isoxazolecarboxylic acid, 5-(methoxymethyl)-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139297-52-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Isoxazolecarboxylic acid, 5-(methoxymethyl)-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001190167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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